molecular formula C16H10FN5O2 B12221187 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12221187
M. Wt: 323.28 g/mol
InChI Key: HQOOACQNAQKFSS-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide under suitable conditions to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring.

    Formation of the Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the isoindoline-1,3-dione core using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoindoline-1,3-dione core, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: Another isoindoline-1,3-dione derivative with enhanced potency and reduced side effects compared to thalidomide.

    Pomalidomide: A third-generation derivative with improved efficacy in the treatment of multiple myeloma.

Uniqueness

2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a tetrazole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H10FN5O2

Molecular Weight

323.28 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H10FN5O2/c17-10-5-7-11(8-6-10)22-14(18-19-20-22)9-21-15(23)12-3-1-2-4-13(12)16(21)24/h1-8H,9H2

InChI Key

HQOOACQNAQKFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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